molecular formula C12H8N2O2 B104944 2,3-Phenazinediol CAS No. 19220-18-9

2,3-Phenazinediol

Cat. No. B104944
CAS RN: 19220-18-9
M. Wt: 212.2 g/mol
InChI Key: HBZDCBMIHDBQAJ-UHFFFAOYSA-N
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Description

2,3-Phenazinediol is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a mono-isotopic mass of 212.058578 Da .


Synthesis Analysis

Phenazine-2,3-diol-based dyes, KY-1Na and KY-2Na bearing one and two carboxylic acid sodium salts, respectively, have been developed as water-soluble photosensitizers . Another study suggests that the enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) .


Molecular Structure Analysis

Density functional theory (DFT) calculations suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions for the molecular structure of KY-2Na are adequately separated, leading to a decrease in the energy gap (ΔEST) between the singlet state (S1) and the triplet state (T1) that causes efficient intersystem crossing (ISC), compared to that for the molecular structure of KY-1Na .


Chemical Reactions Analysis

PhzA, PhzB, and PhzG genes either directly or indirectly regulate the production of PDC, and phzA plays the most significant regulatory role . Another study suggests that 2,3-Phenazinediamine hydrochloride methanol was obtained from the reaction of o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 h with the addition of sodium methoxide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phenazine Derivatives: Gelbke and Knuppen (1973) discussed the synthesis of specific phenazine derivatives of 2-hydroxyestrogens, highlighting their chemical properties and chromatographic behavior. This research emphasizes the role of phenazine derivatives in stabilizing certain compounds (Gelbke & Knuppen, 1973).

Environmental Impact and Degradation

  • Degradation of Phenazines: Zhao et al. (2017) studied the degradation of phenazines, highlighting the role of Sphingobium yanoikuyae B1 in utilizing phenazine as a carbon source and exploring the genetic elements involved in this process (Zhao et al., 2017).

Role in Cancer Research

  • Phenazines in Cancer Research: Cimmino et al. (2012) reviewed the potential anti-cancer properties of natural and synthetic phenazines, discussing their in vitro, in vivo, and clinical activities against cancer (Cimmino et al., 2012).

Antibiotic Properties and Biological Control

  • Biosynthesis and Regulation: Mavrodi et al. (2006) explored the antibiotic properties of phenazines, their biosynthesis, and their role in biological control and environmental interactions (Mavrodi et al., 2006).

Electrochemical and Antimicrobial Activities

  • Electrochemical Properties: Crawford et al. (1986) investigated the electrochemical properties of phenazines and their relation to antimicrobial activity (Crawford et al., 1986).
  • Metabolism and Function in Bacteria: Pierson and Pierson (2010) discussed the diverse effects of phenazines on bacterial metabolism, signaling, and survival in various environments (Pierson & Pierson, 2010).

Applications in Bioelectrochemical Systems

  • Mutualism in Bioelectrochemical Systems: Venkataraman et al. (2011) highlighted the role of microbial phenazines in enhancing current generation in bioelectrochemical systems, emphasizing the symbiotic interactions between different microbial species (Venkataraman et al., 2011).

Genetic Regulation of Phenazine Production

  • Controlling Phenazine Production: Schmitz and Rosenbaum (2020) focused on the genetic regulation of phenazine production in Pseudomonas, providing insights into its biotechnological applications (Schmitz & Rosenbaum, 2020).

properties

IUPAC Name

phenazine-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPLITJCYDVORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Phenazinediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
PW Iseminger, M Gregory, TJR Weakley… - The Journal of …, 1997 - researchgate.net
Phenazine-containing nonradioactive probes that explore nucleic acid structure have attracted considerable interest recently. 1 o-Aminohydroxy-containing compounds are also …
Number of citations: 15 www.researchgate.net
ML Lehaire, R Scopelliti, L Herdeis, K Polborn… - Inorganic …, 2004 - ACS Publications
The reaction of [(arene)RuCl 2 ] 2 (arene = cymene, 1,3,5-C 6 H 3 Me 3 ) and [Cp*RhCl 2 ] 2 half-sandwich complexes with tridentate heterocyclic ligands in the presence of base has …
Number of citations: 70 pubs.acs.org
PD Frischmann, MJ MacLachlan - Chemical Society Reviews, 2013 - pubs.rsc.org
The study of traditional organic cavitands has been central in the development of supramolecular chemistry. As the field of supramolecular chemistry matures, a new class of cavitand, …
Number of citations: 144 pubs.rsc.org
H Xie, Y Wu, T Liu, F Wang, B Chen, B Liang - Applied Energy, 2020 - Elsevier
To reduce the energy consumption of CO 2 -capture methods, proton carriers can be used to drive the CO 2 capture in a pH-swing way via the proton coupled electron transfer (PCET) …
Number of citations: 38 www.sciencedirect.com
QJ Fan, WY Zhang, YJ Lin, GX Jin - Dalton Transactions, 2016 - pubs.rsc.org
A series of organometallic macrocycles have been constructed by two-step reactions of [Cp*M(μ-Cl)Cl]2 (M = Ir, Rh), firstly with AgOTf to abstract chloride ions and then with simple …
Number of citations: 9 pubs.rsc.org
GL Wang, YJ Lin, H Berke, GX Jin - Inorganic chemistry, 2010 - ACS Publications
Two-step reactions of [Cp*M(μ-Cl)Cl] 2 (M = Ir, Rh) and [(p-cymene)Ru(μ-Cl)Cl] 2 with first AgOTf or AgPF 6 and then pyridyl-substituted dionate ligands [3-(4-pyridyl)pentane-2,4-dione (…
Number of citations: 51 pubs.acs.org
JP Mészáros, G Németi, JM Poljarevic… - European Journal of …, 2021 - Wiley Online Library
Solution speciation of Rh(η 5 ‐C 5 Me 5 ), Ru(η 6 ‐p‐cymene) and Ru(η 6 ‐toluene) complexes of 2,4‐pyridinedicarboxylic acid (2,4‐dipicH 2 ) was studied and compared to that of 2‐…
PD Frischmann - 2010 - open.library.ubc.ca
Heptametallic zinc (II) and cadmium (II) clusters have been isolated after reacting the metal-acetate salts with large diameter [3+ 3] Schiff base macrocycles. Two tetrazinc complexes …
Number of citations: 1 open.library.ubc.ca
E Zangrando, M Casanova, E Alessio - Chemical Reviews, 2008 - ACS Publications
In 1990, Fujita and co-workers described the first example of a rationally designed metallacycle, the molecular square [{Pd (en)(μ-4, 4′-bipy)} 4](NO3) 8, prepared by self-assembly of …
Number of citations: 284 pubs.acs.org
R Chakrabarty, PS Mukherjee, PJ Stang - Chemical reviews, 2011 - ACS Publications
Fascination with supramolecular chemistry over the past few decades has led to the synthesis of an ever-increasing number of elegant and intricate functional structures with sizes that …
Number of citations: 727 pubs.acs.org

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